Uranina

Descripción general

Descripción

La fluoresceína sódica es un compuesto orgánico sintético y un derivado de la fluoresceína. Se utiliza ampliamente como trazador fluorescente en diversas aplicaciones científicas y médicas. El compuesto es conocido por su fluorescencia verde brillante cuando se expone a la luz ultravioleta o azul. La fluoresceína sódica se usa comúnmente en oftalmología, optometría y varios procedimientos de diagnóstico debido a su capacidad para resaltar estructuras y fluidos en el cuerpo.

Aplicaciones Científicas De Investigación

La fluoresceína sódica tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como trazador fluorescente para estudiar reacciones químicas e interacciones moleculares.

Biología: Se emplea en biología celular para teñir células y tejidos para microscopía de fluorescencia.

Medicina: Se utiliza ampliamente en oftalmología para diagnosticar abrasiones corneales, úlceras y trastornos de la retina.

Industria: Se utiliza en estudios ambientales para rastrear el flujo de agua y detectar fugas en los sistemas.

Mecanismo De Acción

La fluoresceína sódica funciona absorbiendo luz a longitudes de onda específicas (465-490 nm) y emitiendo luz a una longitud de onda más larga (520-530 nm). Esta fluorescencia permite la visualización de estructuras y fluidos en el cuerpo. El compuesto se une a las proteínas plasmáticas y es metabolizado por el hígado y los riñones, y finalmente se excreta en la orina .

Análisis Bioquímico

Biochemical Properties

Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed that uranine could potentially be degraded by microorganisms . Moreover, fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater could influence uranine measurements in groundwater investigations .

Cellular Effects

Uranine has significant effects on various types of cells and cellular processes. Approximately 80% of uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .

Molecular Mechanism

Uranine’s mechanism of action is primarily based on its fluorescence properties. This molecule’s fluorescence is highly strong; peak excitation occurs at 494 nm and peak emission occurs at 521 nm . At 460 nm, uranine exhibits an isosbestic point (equivalent absorption for all pH levels) .

Temporal Effects in Laboratory Settings

In laboratory experiments, uranine solutions have been known to occasionally show unpredictable flow behaviors . This could be due to the possible effect of light-induced density change .

Dosage Effects in Animal Models

While specific studies on the dosage effects of uranine in animal models are limited, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Uranine is involved in pyrimidine metabolism . It has been shown that active pyrimidine metabolism correlates with higher regenerative capacity .

Transport and Distribution

Uranine is used extensively as a diagnostic tool in the field of ophthalmology and optometry, where topical uranine is used in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in the oil and gas industry as a tracer to estimate residual oil saturation, to indicate the location and orientation of fractures in tight reservoirs, to identify and mark the direction of fluid flow in fractured deposits, to locate faults and discontinuities, and to measure fluid movement in injection wells during drilling .

Subcellular Localization

Specific studies on the subcellular localization of uranine are limited. The subcellular localization of RNA and other molecules plays an important role in cell growth and development, cell differentiation, and inflammation, cell signal transduction, and transcriptional regulation . Similar principles may apply to the subcellular localization of uranine.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fluoresceína sódica se sintetiza mediante la condensación de resorcinol y anhídrido ftálico. La reacción normalmente implica calentar la mezcla a unos 195 grados Celsius en presencia de un catalizador como el cloruro de zinc. El producto resultante se purifica luego a través de varios pasos, incluida la precipitación, la filtración y la recristalización, para obtener el compuesto final .

Métodos de Producción Industrial

En entornos industriales, la producción de fluoresceína sódica implica rutas sintéticas similares pero a mayor escala. El proceso incluye el uso de grandes reactores y sistemas de purificación continuos para asegurar un alto rendimiento y pureza. El compuesto se formula luego en diversas formas, como soluciones inyectables, soluciones tópicas y tiras de papel impregnadas con tinte .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fluoresceína sódica experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La fluoresceína sódica puede oxidarse para formar fluoresceína.

Reducción: El compuesto puede reducirse para formar leucofluoresceína, que no es fluorescente.

Sustitución: Se pueden introducir varios sustituyentes en la molécula de fluoresceína sódica para modificar sus propiedades.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos Mayores Formados

Oxidación: Fluoresceína

Reducción: Leucofluoresceína

Sustitución: Diversos derivados de fluoresceína sustituidos

Comparación Con Compuestos Similares

Compuestos Similares

Eosina Y: Un tinte rojo derivado de la fluoresceína mediante bromación.

Rojo de Bengala: Otro derivado de la fluoresceína, utilizado en procedimientos de diagnóstico.

Rodamina B: Un tinte fluorescente con aplicaciones similares pero diferentes propiedades espectrales.

Unicidad de la Fluoresceína Sódica

La fluoresceína sódica es única debido a su alta intensidad de fluorescencia, solubilidad en agua y perfil de seguridad. A diferencia de otros tintes, se utiliza ampliamente en el diagnóstico médico debido a su mínima toxicidad y excreción rápida del cuerpo .

Propiedades

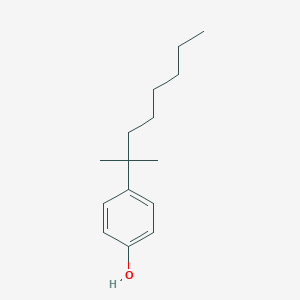

IUPAC Name |

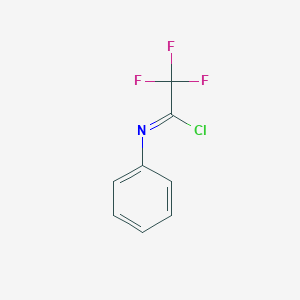

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)